Hsd17B13-IN-85: A Technical Whitepaper on its Discovery and Synthesis for the Advancement of Metabolic Dysfunction-Associated Steatohepatitis (MASH) Research
Hsd17B13-IN-85: A Technical Whitepaper on its Discovery and Synthesis for the Advancement of Metabolic Dysfunction-Associated Steatohepatitis (MASH) Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), represents a significant and growing unmet medical need. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a promising therapeutic target for MASH. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to MASH and its complications, including fibrosis and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors targeting HSD17B13. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective HSD17B13 inhibitor, Hsd17B13-IN-85 (also referred to as compound 32 in key literature), a promising pharmacological tool for MASH research.[1][2]
Discovery of Hsd17B13-IN-85
The discovery of Hsd17B13-IN-85 was the result of a focused drug discovery campaign aimed at identifying potent and selective inhibitors of HSD17B13. The development of this inhibitor was guided by multiparameter optimization studies to improve upon earlier disclosed chemical matter, such as BI-3231.[1][3] The primary goal was to develop a compound with robust in vivo efficacy in preclinical models of MASH. Hsd17B13-IN-85 (compound 32) emerged as a lead candidate with a high inhibitory potency (IC50 = 2.5 nM) and excellent selectivity.[1][2]
High-Throughput Screening and Lead Identification
The initial stages of discovery involved high-throughput screening (HTS) of compound libraries to identify initial hits against the HSD17B13 enzyme. These screens, often utilizing estradiol as a substrate, led to the identification of several chemical scaffolds with inhibitory activity. Subsequent medicinal chemistry efforts focused on optimizing these initial hits for potency, selectivity, and drug-like properties.
Synthesis of HSD17B13 Inhibitors
While the precise synthetic route for Hsd17B13-IN-85 (compound 32) is not publicly detailed, the synthesis of the closely related and well-characterized potent HSD17B13 inhibitor, BI-3231, provides a representative example of the chemical strategies employed. The synthesis of BI-3231 is a multi-step process starting from commercially available materials.
Representative Synthesis of a Potent HSD17B13 Inhibitor (BI-3231)
The synthesis of BI-3231 can be accomplished in four main steps, as outlined in the literature.[3] This involves the formation of a key intermediate via mesylation and subsequent alkylation, followed by further chemical modifications to arrive at the final compound.
Mechanism of Action and Signaling Pathway
Hsd17B13-IN-85 exerts its therapeutic effects by directly inhibiting the enzymatic activity of HSD17B13. Mechanistic studies have revealed that this inhibition leads to the regulation of hepatic lipids through the modulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS) pathway.[1][2] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By inhibiting HSD17B13, Hsd17B13-IN-85 appears to downregulate this key lipogenic pathway, thereby reducing lipid accumulation in the liver.
Quantitative Data Summary
Hsd17B13-IN-85 has demonstrated a superior profile compared to other known inhibitors like BI-3231 in several key parameters.
| Parameter | Hsd17B13-IN-85 (Compound 32) | BI-3231 | Reference |
| In Vitro Potency (IC50) | 2.5 nM | ~1-13 nM | [1][2][4] |
| Liver Microsomal Stability | Significantly Better | Moderate | [1] |
| Pharmacokinetic Profile | Significantly Better | Characterized by rapid clearance | [1][3] |
In Vivo Efficacy in MASH Models:
| Model | Treatment Group | Key Finding | Reference |
| Multiple Mouse Models of MASH | Hsd17B13-IN-85 (Compound 32) | Better anti-MASH effects compared to BI-3231 | [1][2] |
Key Experimental Protocols
HSD17B13 Enzymatic Assay
A common method to assess the inhibitory activity of compounds against HSD17B13 is a biochemical assay that measures the NAD+-dependent oxidation of a substrate.
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Reagents:
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Recombinant human HSD17B13 enzyme
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Substrate (e.g., estradiol or retinol)
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NAD+
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Assay buffer (e.g., Tris-HCl with BSA)
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Detection reagent to measure NADH production (e.g., luminescence-based)
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Procedure:
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The inhibitor (Hsd17B13-IN-85) at various concentrations is pre-incubated with the HSD17B13 enzyme and NAD+.
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The reaction is initiated by the addition of the substrate.
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The reaction is allowed to proceed for a defined period at a controlled temperature.
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The amount of NADH produced is quantified using a suitable detection method.
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IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
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In Vivo MASH Model (Representative Protocol)
To evaluate the in vivo efficacy of Hsd17B13-IN-85, a diet-induced mouse model of MASH is commonly used.
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Animal Model: C57BL/6J mice.
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Diet: A diet deficient in methionine and choline (MCD) or a high-fat, high-cholesterol, and high-fructose diet (HFCFD) to induce MASH.
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Procedure:
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Mice are fed the MASH-inducing diet for a specified number of weeks to establish the disease phenotype (steatosis, inflammation, and fibrosis).
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Animals are then treated with Hsd17B13-IN-85 or vehicle control daily via oral gavage for several weeks.
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At the end of the treatment period, various endpoints are assessed:
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Histopathology: Liver sections are stained with H&E and Sirius Red to evaluate steatosis, inflammation, ballooning, and fibrosis.
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Biochemical Analysis: Serum levels of ALT and AST are measured.
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Gene Expression Analysis: Hepatic expression of genes involved in lipogenesis (e.g., Srebf1, Fasn) and fibrosis (e.g., Col1a1, Timp1) is quantified by qRT-PCR.
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Lipid Analysis: Hepatic triglyceride and cholesterol levels are measured.
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Conclusion
Hsd17B13-IN-85 (compound 32) represents a significant advancement in the development of potent and selective inhibitors of HSD17B13.[1][2] Its superior pharmacokinetic properties and robust in vivo efficacy in preclinical MASH models make it an invaluable tool for further elucidating the role of HSD17B13 in liver pathophysiology and for the development of novel therapeutics for MASH. The mechanism of action, involving the inhibition of the SREBP-1c/FAS pathway, provides a clear rationale for its observed anti-steatotic effects.[1][2] Further investigation and clinical development of HSD17B13 inhibitors like Hsd17B13-IN-85 hold great promise for patients suffering from MASH and other chronic liver diseases.
